![molecular formula C22H15N3OS B2574813 N-(3-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)-1-ナフトアミド CAS No. 893970-16-6](/img/structure/B2574813.png)
N-(3-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)-1-ナフトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide features an imidazo[2,1-b]thiazole ring fused with a phenyl group and a naphthamide moiety, making it a unique and potentially valuable compound in medicinal chemistry.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancer due to its antiproliferative properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those of kidney, prostate, and colon cancer . The compound interacts with these cells, inhibiting their growth and proliferation .
Mode of Action
It is believed that the compound interacts with its targets through a series of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide affects several biochemical pathways in cancer cells. The compound’s antiproliferative activity suggests that it may interfere with the cell cycle, preventing cancer cells from dividing and growing . .
Result of Action
The result of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide’s action is the inhibition of cancer cell growth. The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
生化学分析
Biochemical Properties
It is known that imidazo-thiazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the imidazo-thiazole molecule .
Cellular Effects
Other imidazo-thiazole derivatives have shown broad-spectrum antiproliferative activity against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo-thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenyl group through a dehydrating system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing the isolation of intermediates and reducing reaction times .
化学反応の分析
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
類似化合物との比較
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide can be compared with other imidazo[2,1-b]thiazole derivatives:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
What sets N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide apart is its potent anticancer activity and its ability to target multiple cancer cell lines, making it a promising candidate for further drug development .
List of Similar Compounds
- Levamisole
- WAY-181187
- Pifithrin-β
特性
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(19-10-4-6-15-5-1-2-9-18(15)19)23-17-8-3-7-16(13-17)20-14-25-11-12-27-22(25)24-20/h1-14H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMJIGUBVFLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL](/img/structure/B2574735.png)
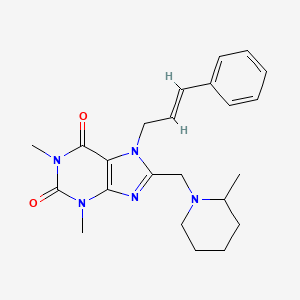


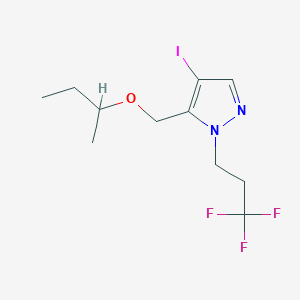
![1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2574742.png)
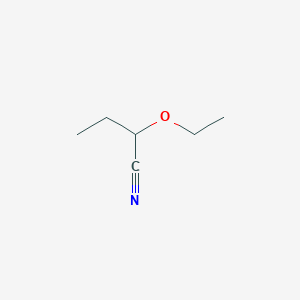
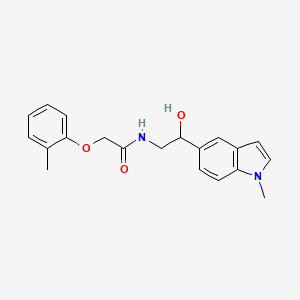
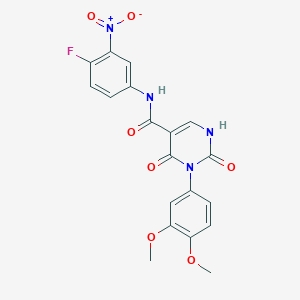
![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2574748.png)
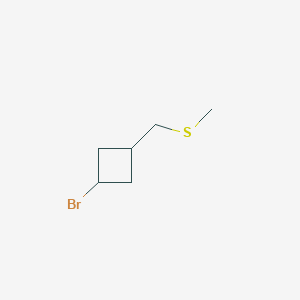
![N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2574753.png)
